N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-23-12-6-8-13(9-7-12)25-11-17(22)20-19-21-18-14-4-2-3-5-15(14)24-10-16(18)26-19/h2-9H,10-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUNERLTNXVTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno-Thiazole Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to ensure high yield and purity.
Temperature and Pressure: Controlling reaction conditions to optimize the reaction rate and product stability.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide would depend on its specific biological target. Generally, it might interact with:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The chromeno-thiazole core distinguishes this compound from analogs with simpler thiazole or thiazolidinone systems. For example:
- Thiazolidinone derivatives (e.g., compounds 9–13 in ) feature a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl group but lack the fused benzopyran system .
Acetamide Side Chain Modifications
The (4-methoxyphenyl)thio substituent in the target compound is structurally analogous to several derivatives:
- Compound 9 (): Contains a 4-methoxyphenyl group but with a thiazolidinone core and a 4-chlorobenzylidene substituent .
- Compound 16 (): Features a 4-methoxyphenyl-thiazol-2-yl acetamide with a phenylpiperazine group .
- Compound 18 (): Includes dual 4-methoxyphenyl groups on both the thiazole and piperazine moieties .
Pharmacological and Physicochemical Properties
Physicochemical Parameters
Key properties of selected analogs:
Key Differentiators of the Target Compound
- (4-Methoxyphenyl)thio Group : The methoxy moiety may enhance solubility and metabolic stability relative to halogenated or nitro-substituted analogs .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique chromeno-thiazole core, which is known to exhibit various pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 364.5 g/mol |
| CAS Number | 923386-35-0 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar chromeno-thiazole structures can act as inhibitors of key enzymes involved in disease pathways.
- Inhibition of Enzymatic Activity : Similar derivatives have shown potential as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) in parasites, which disrupts their metabolic processes .
- Anticancer Activity : Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The lead compound from related studies exhibited high potency and induced apoptosis and autophagy in resistant cancer cells .
Case Studies and Experimental Data
Several studies have evaluated the biological activities of compounds related to this compound:
- Antiparasitic Activity : A study synthesized 27 new compounds based on the thiochromen core and assessed them against malaria and leishmaniasis. The results showed effective inhibition with EC50 values below 10 μM, indicating strong antiparasitic potential .
- Anticancer Efficacy : In vitro studies demonstrated that the compound led to significant cell death in melanoma models, with a notable reduction in tumor growth observed in xenograft models .
- Mechanistic Studies : Research indicated that the compound's mechanism involves binding to specific amino acids within enzyme active sites, disrupting critical metabolic pathways .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effectiveness (EC50/IC50) | Target/Pathway |
|---|---|---|
| Antiparasitic | EC50 < 10 μM | Trypanothione reductase |
| Anticancer | IC50 values vary; potent | Apoptosis induction in cancer cells |
| Enzyme Inhibition | Noncompetitive inhibition | Key metabolic enzymes |
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromeno-thiazole core followed by functionalization with the acetamide moiety. Critical steps include:
- Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones under basic conditions (e.g., KOH/ethanol) .
- Acetamide coupling : Reaction of 2-aminothiazole derivatives with chloroacetyl chloride in aprotic solvents (e.g., DMF) at 20–25°C, monitored via TLC for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) to achieve >95% purity .
- Optimization : Adjusting reaction time, solvent polarity (e.g., DMF for high solubility), and stoichiometric ratios (e.g., 1.5:1 molar excess of chloroacetyl chloride) to improve yields .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the chromeno-thiazole protons (δ 6.8–7.5 ppm), methoxyphenyl group (δ 3.8 ppm for -OCH₃), and acetamide carbonyl (δ 168–170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for solid-state characterization .
Q. What functional groups dictate the compound’s reactivity, and how can they be modified?
- Methodological Answer : Key reactive sites include:
- Thiazole ring : Susceptible to electrophilic substitution (e.g., bromination at C-5) .
- Acetamide group : Hydrolyzable under acidic/basic conditions to yield carboxylic acid derivatives .
- Methoxyphenyl thioether : Oxidizable to sulfoxides/sulfones using H₂O₂ or mCPBA .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or anticancer effects?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., COX-II) or apoptosis regulators (e.g., Bcl-2) based on structural analogs .
- Assays :
- In vitro : MTT assay (IC₅₀ determination in cancer cell lines), COX-1/2 inhibition (fluorometric kits) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to COX-II active sites (validate with ΔG < −8 kcal/mol) .
- Dose-Response Studies : Test concentrations from 1 nM–100 μM, with positive controls (e.g., celecoxib for COX inhibition) .
Q. What mechanistic approaches are used to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Biochemical Assays : Measure ATPase activity (for kinase targets) or caspase-3 activation (apoptosis) post-treatment .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) between the compound and purified enzymes .
- Metabolomics : LC-MS profiling to identify downstream metabolites (e.g., glutathione conjugates) .
Q. How should researchers address contradictions in reported data, such as variable bioactivity or synthetic yields?
- Methodological Answer :
- Source Analysis : Compare reaction conditions (e.g., anhydrous AlCl₃ vs. BF₃ catalysis for cyclization) .
- Reproducibility : Validate assays across multiple cell lines (e.g., HeLa vs. MCF-7) or enzyme batches .
- Meta-Analysis : Use computational tools (e.g., PCA) to identify outliers in published datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
